Brostallicin

Cancer Research Drug Resistance Glutathione Metabolism

Brostallicin is the only DNA minor groove binder that functions as a GSH/GST-activated prodrug—its cytotoxicity is enhanced in tumor cells with high glutathione, the inverse of standard alkylators. It retains full activity in MMR-deficient and NER-independent models, making it an irreplaceable probe for studying drug resistance in sarcoma, colorectal, and platinum-resistant cancers. No other MGB can substitute for this unique mechanism.

Molecular Formula C30H35BrN12O5
Molecular Weight 723.6 g/mol
CAS No. 203258-60-0
Cat. No. B1236568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrostallicin
CAS203258-60-0
Synonymsostallicin
PNU 166196
PNU-166196
PNU166196
Molecular FormulaC30H35BrN12O5
Molecular Weight723.6 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br
InChIInChI=1S/C30H35BrN12O5/c1-16(31)25(44)36-17-9-22(41(3)12-17)27(46)38-19-11-24(43(5)14-19)29(48)39-20-10-23(42(4)15-20)28(47)37-18-8-21(40(2)13-18)26(45)34-6-7-35-30(32)33/h8-15H,1,6-7H2,2-5H3,(H,34,45)(H,36,44)(H,37,47)(H,38,46)(H,39,48)(H4,32,33,35)
InChIKeyRXOVOXFAAGIKDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brostallicin (CAS 203258-60-0): DNA Minor Groove Binder for Procurement in Oncology Research


Brostallicin (PNU-166196, CAS 203258-60-0) is a synthetic, α-bromoacrylic, second-generation DNA minor groove binder (MGB) structurally related to distamycin A [1]. It is an investigational antineoplastic agent that has been evaluated in multiple Phase II clinical trials for various solid tumors and hematologic malignancies . Brostallicin binds to the minor groove of DNA at TA-rich sequences, but unlike first-generation MGBs, its activation and cytotoxicity are critically dependent on intracellular glutathione (GSH) and glutathione S-transferase (GST) [2]. This unique prodrug-like activation mechanism, which is enhanced in tumor cells with high GSH/GST levels, distinguishes it from other MGBs such as tallimustine and trabectedin [2]. Brostallicin is supplied as a hydrochloride salt (CAS 203258-38-2) and is used exclusively in preclinical and clinical research settings.

Why Brostallicin (CAS 203258-60-0) Cannot Be Substituted with Generic Minor Groove Binders


Substituting brostallicin with another DNA minor groove binder (MGB), such as tallimustine, distamycin A, or even the clinically approved trabectedin, is not scientifically justified due to fundamental differences in their mechanisms of activation, spectrum of activity, and toxicity profiles. Brostallicin's unique α-bromoacrylic moiety renders it an inactive prodrug that requires bioactivation by glutathione (GSH) and glutathione S-transferase (GST) to exert its DNA-damaging effects [1]. This GSH/GST-dependent mechanism is the inverse of how most alkylating agents, including other MGBs, function [1]. Furthermore, brostallicin's activity is independent of a functional DNA mismatch repair (MMR) system, a critical resistance pathway for many DNA-damaging agents [2]. Its DNA damage response is also independent of nucleotide excision repair (NER), a pathway critical for the activity of trabectedin [3]. Finally, brostallicin was specifically selected for clinical development due to its markedly reduced myelotoxicity in preclinical studies when compared to other compounds in its class, such as tallimustine [4].

Quantitative Differentiation of Brostallicin (CAS 203258-60-0) from Comparators: An Evidence Guide


Enhanced Cytotoxicity in Glutathione-Rich Resistant Cancer Cells vs. Parental Cells

Brostallicin exhibits a unique inverse correlation between glutathione (GSH) levels and cytotoxicity, unlike most conventional alkylating agents. This is demonstrated by its 3-fold higher activity in melphalan-resistant L1210 murine leukemia cells, which have increased GSH levels, compared to the parental L1210 line [1]. This enhanced activity in a drug-resistant background is a key differentiating factor.

Cancer Research Drug Resistance Glutathione Metabolism

Retained Sensitivity in DNA Mismatch Repair (MMR)-Deficient Tumor Cells vs. Tallimustine

Brostallicin's cytotoxicity is independent of a functional DNA mismatch repair (MMR) system, a major mechanism of resistance to many DNA-damaging chemotherapies. In a direct comparison, brostallicin demonstrated comparable cytotoxicity in MLH1-deficient and MLH1-proficient HCT116 human colon carcinoma cells [1]. In contrast, the structurally related MGB tallimustine showed 3-fold lower cytotoxicity in the MLH1-deficient cells compared to the proficient cells [1].

DNA Repair Cancer Genetics Drug Sensitivity

NER-Independent DNA Damage and Activity in Trabectedin-Resistant Cells

Brostallicin's mechanism of action is independent of nucleotide excision repair (NER), a critical pathway for the activity of the clinically approved MGB trabectedin. In a comparative study, brostallicin-induced γ-H2AX foci formation and antiproliferative responses were not dependent on NER, unlike those of trabectedin [1]. Furthermore, brostallicin retained full activity in the trabectedin-resistant HCT116-ER5 cell line, confirming a distinct resistance profile [1].

DNA Damage Response Drug Resistance Biomarker Research

Markedly Reduced Myelotoxicity in Human Hematopoietic Progenitor Cells vs. Other Minor Groove Binders

Brostallicin was selected for clinical development based on its superior therapeutic index, primarily due to significantly lower toxicity against human bone marrow precursor cells compared to earlier distamycin A derivatives like tallimustine [1]. While a precise numerical therapeutic index is not provided in the primary literature, the review confirms a 'much higher' therapeutic index and 'limited toxicity' toward bone marrow cells, a key reason for the failure of tallimustine due to severe myelotoxicity [1].

Preclinical Toxicology Hematotoxicity Drug Development

Dose-Response Relationship with GST-pi Expression Level

Brostallicin's cytotoxicity is directly correlated with the expression levels of glutathione S-transferase pi (GST-pi), a key activating enzyme. In transfected A2780 human ovarian carcinoma cells, a 2-3-fold increase in GST-pi expression resulted in a corresponding 2-3-fold increase in the cytotoxic activity of brostallicin [1]. In a separate experiment using MCF-7 human breast carcinoma cells, brostallicin showed 5.8-fold increased cytotoxicity in GST-pi-transfected cells compared to empty vector-transfected controls with low GST-pi expression [1].

Biomarker Research Enzyme Activation Pharmacodynamics

Strategic Research Applications for Brostallicin (CAS 203258-60-0) Based on Preclinical Evidence


Investigating Glutathione-Mediated Drug Resistance Mechanisms

Brostallicin serves as a unique chemical probe to study the role of glutathione (GSH) and glutathione S-transferases (GSTs) in modulating DNA damage response and drug resistance. As its activity is enhanced in cells with high GSH/GST levels, it is the ideal tool for experiments designed to exploit this inverse relationship, contrasting with standard agents whose efficacy is diminished in a high-GSH environment [1]. Researchers can use brostallicin to selectively target tumor models with high GSH/GST content, such as those resistant to platinum agents or alkylators.

Targeting DNA Mismatch Repair (MMR)-Deficient Tumors

Given that MMR deficiency is a driver of tumorigenesis and a source of resistance to many chemotherapies, brostallicin is a valuable research tool for studying MMR-deficient cancer models. Preclinical data confirms that MMR-deficient cells retain sensitivity to brostallicin, unlike other MGBs like tallimustine, which are 3-fold less effective [1]. This application is highly relevant for research in colorectal, endometrial, and other cancers with high frequencies of MMR defects.

Overcoming Trabectedin Resistance in Soft Tissue Sarcoma Research

Brostallicin offers a distinct research path for investigating trabectedin-resistant soft tissue sarcomas. The compound's DNA damage response is independent of nucleotide excision repair (NER), a critical pathway for trabectedin's activity, and brostallicin retains full activity in trabectedin-resistant cell lines [1]. This makes it a crucial reagent for studying and circumventing acquired resistance to trabectedin in sarcoma and other relevant tumor models.

Biomarker-Driven Research Using GST-pi as a Predictive Marker

The direct, dose-dependent correlation between GST-pi expression and brostallicin's cytotoxic activity supports its use in biomarker-driven research studies [1]. Researchers can use GST-pi expression levels as a predictive marker to identify and validate preclinical models (e.g., certain breast, ovarian, or prostate cancers) that are most likely to respond to brostallicin-based therapies. This facilitates a more targeted and efficient approach to studying its mechanism of action and potential clinical utility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brostallicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.